2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenoxy]acetamide
Overview
Description
2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its complex molecular structure, which includes a sulfonylamino group, a nitrophenyl group, and a phenoxyacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methylphenol to form 2-methyl-5-nitrophenol.
Sulfonylation: The reaction of 2-methyl-5-nitrophenol with a sulfonyl chloride to introduce the sulfonyl group.
Amidation: The coupling of the sulfonylated intermediate with 4-aminophenol to form the sulfonylamino derivative.
Etherification: The final step involves the reaction of the sulfonylamino derivative with chloroacetic acid to form the phenoxyacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenoxy]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2-[4-[(2-Methyl-5-aminophenyl)sulfonylamino]phenoxy]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenol and chloroacetic acid.
Scientific Research Applications
2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenoxy]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler analog with similar structural features but lacking the sulfonylamino and nitro groups.
Sulfonylureas: Compounds with a sulfonyl group and similar biological activities.
Nitrophenols: Compounds with a nitro group on a phenol ring, sharing some chemical reactivity.
Uniqueness
2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenoxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a sulfonylamino group and a nitrophenyl group distinguishes it from simpler analogs and contributes to its potential as a versatile intermediate in organic synthesis and a candidate for biological studies.
Properties
IUPAC Name |
2-[4-[(2-methyl-5-nitrophenyl)sulfonylamino]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-10-2-5-12(18(20)21)8-14(10)25(22,23)17-11-3-6-13(7-4-11)24-9-15(16)19/h2-8,17H,9H2,1H3,(H2,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKLIYZJXPAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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